molecular formula C8H16BNO4 B13464101 (3-((tert-Butoxycarbonyl)amino)prop-1-en-2-yl)boronic acid

(3-((tert-Butoxycarbonyl)amino)prop-1-en-2-yl)boronic acid

Cat. No.: B13464101
M. Wt: 201.03 g/mol
InChI Key: DASQOXQBIOCYKR-UHFFFAOYSA-N
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Description

(3-{[(tert-butoxy)carbonyl]amino}prop-1-en-2-yl)boronic acid is a boronic acid derivative that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of an appropriate amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) to form the Boc-protected amine . This intermediate can then be reacted with a boronic acid derivative under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of (3-{[(tert-butoxy)carbonyl]amino}prop-1-en-2-yl)boronic acid may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. The use of automated reactors and continuous flow systems could enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-{[(tert-butoxy)carbonyl]amino}prop-1-en-2-yl)boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane.

    Substitution: The compound can participate

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-1-en-2-ylboronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16BNO4/c1-6(9(12)13)5-10-7(11)14-8(2,3)4/h12-13H,1,5H2,2-4H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASQOXQBIOCYKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C(=C)CNC(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16BNO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.03 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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